molecular formula C12H14O4 B3029581 3,4,5-Trimethoxycinnamaldehyde CAS No. 71277-13-9

3,4,5-Trimethoxycinnamaldehyde

Cat. No.: B3029581
CAS No.: 71277-13-9
M. Wt: 222.24 g/mol
InChI Key: XDSHNNRBLSBDAP-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trimethoxycinnamaldehyde is a high-purity organic compound belonging to the class of cinnamaldehydes, characterized by its 3,4,5-trimethoxyphenyl moiety attached to an acrylaldehyde chain. With the molecular formula C12H14O4 and a molar mass of 222.24 g/mol , this compound serves as a versatile and valuable building block in medicinal chemistry and pharmacological research. It is supplied as a solid and is typically soluble in common organic solvents such as DMSO. The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel bioactive molecules. Studies have demonstrated its use as a precursor for creating thiosemicarbazone ligands and their subsequent metal complexes, which have shown significant promise in biological evaluations . These derivatives exhibit a range of potent activities, including antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as antioxidant properties capable of reducing DPPH radicals . Furthermore, the 3,4,5-trimethoxyphenyl group is a privileged structural motif found in many pharmacologically active compounds, making this aldehyde a critical starting material for constructing molecules that target various disease pathways. Its structural configuration, existing in solutions as the trans isomer, is optimal for interaction with biological targets . Researchers utilize this compound to develop potential anticancer agents, enzyme inhibitors, and to study structure-activity relationships through molecular docking studies, for instance, with enzymes like β-ketoacyl-acyl carrier protein synthase III . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-8H,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSHNNRBLSBDAP-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904837
Record name (E)-3,4,5-Trimethoxycinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34346-90-2, 71277-13-9
Record name 3,4,5-Trimethoxycinnamic aldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034346902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4,5-Trimethoxycinnamaldehyde, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071277139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3,4,5-Trimethoxycinnamaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-TRIMETHOXYCINNAMALDEHYDE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0U9SB79TM1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence and Phytochemical Investigations of 3,4,5 Trimethoxycinnamaldehyde

Identification and Distribution in Plant Species

Phytochemical studies have revealed the presence of 3,4,5-Trimethoxycinnamaldehyde (B1232671) in several botanical sources. These investigations are crucial for understanding the distribution of this compound in the plant kingdom and for identifying potential new sources.

Presence in Stereospermum tetragonum and Stereospermum colais

This compound has been reported to be a constituent of Stereospermum tetragonum and Stereospermum colais. nih.gov These two species of trees, belonging to the Bignoniaceae family, are found in parts of Asia and have been used in traditional medicine. The identification of this compound in these species contributes to the chemical profiling of the Stereospermum genus.

Isolation from Baccaurea ramiflora Stem Bark

Researchers have successfully isolated this compound from the stem bark of Baccaurea ramiflora. scirp.orgresearchgate.netresearchgate.net This plant, a member of the Phyllanthaceae family, is a slow-growing evergreen tree found in parts of Asia. The isolation of this aldehyde is significant as it is the first time it has been reported in this particular plant. scirp.orgresearchgate.netresearchgate.net In the study, four aldehydes, including this compound, were identified using NMR spectroscopy. scirp.orgresearchgate.net

Detection in Platymiscium gracile Wood Extracts

The wood of Platymiscium gracile, a species in the Fabaceae family threatened by extinction, has also been found to contain this compound. jksus.org In a study of the chemical composition of its sawdust, this compound was one of eleven metabolites isolated and identified. jksus.org Specifically, it was isolated from the dichloromethane (B109758) extract of the wood. jksus.orgresearchgate.net This was the first report of the isolation of this compound from P. gracile. jksus.org

Extraction and Isolation Methodologies from Botanical Sources

The process of obtaining pure this compound from plant material involves several stages of extraction and purification. The choice of methodology depends on the plant part being used and the chemical properties of the compound.

For instance, in the investigation of Platymiscium gracile, sawdust was sequentially extracted using solvents of increasing polarity, starting with n-hexane, followed by dichloromethane, ethyl acetate, and finally methanol. jksus.org This method of serial exhaustive extraction allows for the separation of compounds based on their polarity. up.ac.za this compound was isolated from the dichloromethane fraction, indicating its moderate polarity. jksus.org

Similarly, the study on Baccaurea ramiflora involved the use of different solvents to partition the initial crude extract. scirp.org The subsequent fractionation and purification of these extracts led to the isolation of the target compound.

Chromatographic Techniques for Purification

Chromatography is an essential tool for the purification of individual compounds from complex plant extracts. Various chromatographic techniques are employed to separate molecules based on their physical and chemical properties.

In the isolation of this compound from Platymiscium gracile and Baccaurea ramiflora, column chromatography was a key purification step. scirp.orgjksus.org This technique involves passing the extract through a column packed with a stationary phase, and different compounds are eluted at different rates using a mobile phase, leading to their separation. Thin-layer chromatography (TLC) is also commonly used to monitor the separation process and to identify the fractions containing the desired compound. up.ac.za High-Performance Liquid Chromatography (HPLC) can be utilized for the final purification to obtain the compound in a highly pure form. jsmcentral.org

Chemical Synthesis and Derivatization Strategies for this compound Analogues

Chemical Synthesis and Derivatization Strategies for 3,4,5 Trimethoxycinnamaldehyde Analogues

Synthetic Pathways to 3,4,5-Trimethoxycinnamaldehyde (B1232671)

The synthesis of this compound can be achieved through several chemical reactions, primarily involving condensation reactions, oxidation of corresponding phenylpropane derivatives, or conversion from naturally occurring precursors.

Condensation Reactions in Complex Molecule Synthesis

Condensation reactions are a cornerstone in the synthesis of cinnamaldehyde (B126680) and its derivatives. The Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, is a widely employed method. wisdomlib.orgwikipedia.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde, in this case, 3,4,5-trimethoxybenzaldehyde, with an aldehyde or ketone possessing an α-hydrogen, such as acetaldehyde. researchgate.netrasayanjournal.co.in The reaction proceeds through the formation of a β-hydroxy aldehyde intermediate, which readily dehydrates to yield the more stable, conjugated cinnamaldehyde structure. magritek.com Quantitative yields have been reported for Claisen-Schmidt reactions conducted in the absence of a solvent, using sodium hydroxide (B78521) as the base. nih.gov

Another relevant method is the Vilsmeier-Haack reaction, which can formylate activated aromatic compounds and alkenes. reddit.comresearchgate.netorganicreactions.org While typically used to introduce a formyl group to electron-rich aromatic rings, it can also react with styrenes to produce cinnamaldehydes after hydrolysis. researchgate.netorganicreactions.org The Vilsmeier reagent, however, is a relatively weak electrophile, and the alkene substrate often requires activation by electron-donating groups to facilitate the reaction. researchgate.netorganicreactions.org

Oxidation of Phenylpropane Derivatives

The oxidation of phenylpropane derivatives, specifically 3,4,5-trimethoxycinnamyl alcohol, presents a direct route to this compound. Various oxidizing agents can be employed for this transformation. Lignin (B12514952) peroxidase, an enzyme from white-rot fungi, has been shown to oxidize 3,4,5-trimethoxybenzyl alcohol. kyoto-u.ac.jp

A patent describes a process for preparing substituted trans-cinnamaldehydes, including 2,4,5-trimethoxycinnamaldehyde, by oxidizing phenylpropane derivatives. google.comgoogle.com This method utilizes oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of a catalyst such as acetic acid or a solid support like silica (B1680970) gel, achieving yields between 68% and 82%. google.comgoogle.com The oxidation of 3,4,5-trimethoxycinnamyl alcohol can also be achieved using reagents like manganese dioxide or pyridinium (B92312) chlorochromate (PCC).

Conversion from Precursors (e.g., Beta-Asarone)

A notable synthetic pathway involves the conversion of β-asarone (cis-2,4,5-trimethoxy-1-propenylbenzene), a toxic compound found in certain plants like Acorus calamus. tripod.com This conversion provides a method to produce value-added compounds from a restricted natural product. The oxidation of β-asarone using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in wet dioxane yields trans-2,4,5-trimethoxycinnamaldehyde. tripod.com The yield of this reaction can be improved from 41% to 62% by adding a catalytic amount of silica gel. Interestingly, the oxidation of the cis-isomer (β-asarone) results in the formation of the trans-cinnamaldehyde. tripod.com When the same reaction is performed with trans-asarone (α-asarone), the yield of the trans-cinnamaldehyde increases to 84%. tripod.com

Design and Synthesis of this compound Derivatives

The structural scaffold of this compound serves as a valuable starting point for the synthesis of various derivatives, including esters, amides, and thiosemicarbazones, which are explored for their chemical and biological properties.

Ester and Amide Analogues of 3,4,5-Trimethoxycinnamic Acid

The synthesis of ester and amide analogues first requires the oxidation of this compound to its corresponding carboxylic acid, 3,4,5-Trimethoxycinnamic acid (TMCA). nih.gov This acid is a versatile precursor for a wide range of derivatives. nih.gov

Ester Synthesis: Esterification of TMCA can be accomplished through several methods:

Fischer Esterification: This acid-catalyzed reaction is used for synthesizing simple alkyl esters like methyl, ethyl, and propyl esters, with reported yields ranging from 58.8% to 91.1%. mdpi.com

Steglich Esterification: This method uses N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) and is suitable for a broader range of alcohols, including benzyl (B1604629) and terpenoid alcohols, with yields between 26.7% and 62.8%. mdpi.com

Acyl Chloride Formation: TMCA can be converted to its more reactive acyl chloride using thionyl chloride. The subsequent reaction with various alcohols in the presence of a base like triethylamine (B128534) yields the desired esters. mdpi.com

Esterification MethodReagentsExample ProductsYield RangeReference
Fischer EsterificationAlcohol, Acid CatalystMethyl, Ethyl, Propyl 3,4,5-trimethoxycinnamate (B1233958)58.8–91.1% mdpi.com
Steglich EsterificationAlcohol, DCC, DMAPBenzyl, Furfuryl, (-)-Bornyl 3,4,5-trimethoxycinnamate26.7–62.8% mdpi.com
Via Acyl Chloride1. SOCl₂ 2. Alcohol, Et₃NSubstituted Phenyl 3,4,5-trimethoxycinnamatesNot specified mdpi.com

Amide Synthesis: Amide derivatives are typically prepared via coupling reactions. A common method involves activating the carboxylic acid group of TMCA with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt). tandfonline.comnih.gov The activated acid then reacts with a primary or secondary amine to form the corresponding amide bond. tandfonline.comontosight.ai Another coupling reagent used for this transformation is COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate). mdpi.com

Coupling Reagent SystemAmine ReactantReference
EDCI, HOBt, TEAVarious aliphatic amines tandfonline.com
COMUAmino chalcone mdpi.com

Thiosemicarbazone Derivatives and Metal Complexes

Thiosemicarbazones are synthesized by the condensation reaction of an aldehyde or ketone with a thiosemicarbazide (B42300). mjcce.org.mkchemmethod.commdpi.com Specifically, this compound is reacted with thiosemicarbazide or its N-substituted derivatives, often in a hot ethanolic solution, to yield the corresponding this compound thiosemicarbazone. researchgate.net

These thiosemicarbazone ligands are of significant interest due to their ability to act as chelating agents for transition metal ions. benthamopenarchives.comorientjchem.orgajchem-b.com The chelation typically occurs through the sulfur atom and one of the nitrogen atoms of the thiosemicarbazide moiety. orientjchem.org The resulting metal complexes often exhibit distinct chemical and physical properties compared to the free ligands. For instance, copper(II) complexes with thiosemicarbazones derived from this compound have been synthesized and characterized. researchgate.net These complexes, such as [Cu(L)₂Cl₂] where L is the thiosemicarbazone ligand, often adopt distorted octahedral geometries. researchgate.net The synthesis of these complexes generally involves reacting the ligand with a metal salt, like copper(II) chloride, in an appropriate solvent. researchgate.net

Phenylcinnamides and α-Hydroxy-β-Amino Amide Derivatives

The versatile chemical scaffold of this compound serves as a valuable starting point for the synthesis of various analogues, including phenylcinnamides and α-hydroxy-β-amino amide derivatives. These derivatization strategies leverage the reactivity of both the aldehyde functional group and the α,β-unsaturated system to construct more complex molecules. The synthetic pathways to these compounds typically involve multi-step sequences, including oxidation, amidation, and multicomponent reactions.

Synthesis of Phenylcinnamides

The synthesis of phenylcinnamides from this compound is generally achieved through a two-step reaction sequence. This process first involves the oxidation of the aldehyde to a carboxylic acid, followed by the formation of an amide bond with a phenylamine (aniline).

Step 1: Oxidation to 3,4,5-Trimethoxycinnamic Acid

The initial step requires the oxidation of the aldehyde group of this compound to a carboxyl group, yielding 3,4,5-trimethoxycinnamic acid. This transformation can be accomplished using various oxidizing agents. While strong oxidants can be used, milder reagents are often preferred to avoid potential side reactions with the alkene or the electron-rich aromatic ring. Whether the parent aldehyde or its metabolic products are responsible for certain biological activities is a subject of ongoing research. researchgate.net

Step 2: Amidation to form N-Phenyl-3,4,5-trimethoxycinnamamide

The second step is the formation of the amide bond. The newly synthesized 3,4,5-trimethoxycinnamic acid is coupled with aniline (B41778) or its substituted derivatives. Direct amidation requires high temperatures and is often inefficient. Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wjpr.netnih.gov The resulting cinnamoyl chloride is then reacted with the desired aniline in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct and drive the reaction to completion. wjpr.net

Alternatively, peptide coupling reagents can be used to facilitate the amidation directly from the carboxylic acid, avoiding the need to isolate the acyl chloride. Reagents such as 1,1'-Carbonyldiimidazole (CDI) or a combination of 1-Hydroxybenzotriazole (HOBt) and a carbodiimide (B86325) like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are effective for this purpose. amazonaws.comnih.gov These methods are widely used in the synthesis of amide derivatives and are known for their high yields. nih.gov

Table 1: Synthetic Pathway for N-Phenyl-3,4,5-trimethoxycinnamamide

StepReactant(s)Reagent(s)Product
1. OxidationThis compounde.g., Potassium permanganate (B83412) (KMnO₄) or Pyridinium chlorochromate (PCC)3,4,5-Trimethoxycinnamic acid
2. Amidation3,4,5-Trimethoxycinnamic acid, Anilinee.g., Thionyl chloride (SOCl₂) then Triethylamine (Et₃N); or CDIN-Phenyl-3,4,5-trimethoxycinnamamide

Synthesis of α-Hydroxy-β-Amino Amide Derivatives

The construction of α-hydroxy-β-amino amide derivatives from this compound is a more complex process that builds a stereochemically rich structure. A plausible synthetic route involves a conjugate addition to form a β-amino aldehyde, which then undergoes a multicomponent reaction followed by deprotection.

Step 1: Conjugate Addition of an Amine

The α,β-unsaturated nature of this compound allows for a Michael (or conjugate) addition of a nucleophile to the β-carbon. Using a primary or secondary amine (e.g., benzylamine) as the nucleophile results in the formation of a β-amino aldehyde. This intermediate is a key precursor for the subsequent reaction.

Step 2: Passerini Three-Component Reaction (P-3CR)

The resulting β-amino aldehyde can then be utilized in a Passerini three-component reaction (P-3CR). This powerful multicomponent reaction involves the combination of an aldehyde, a carboxylic acid, and an isocyanide in a single step to form an α-acyloxy amide. beilstein-journals.org In this case, the β-amino aldehyde (with the amino group appropriately protected, if necessary) reacts with a chosen carboxylic acid and an isocyanide. The reaction is typically favored in aprotic solvents and proceeds via a non-ionic pathway. beilstein-journals.org The product of this step is an α-acyloxy-β-amino amide derivative. Studies have shown that cinnamaldehyde and its derivatives are effective substrates in Passerini reactions. acs.orgacs.orgsemanticscholar.org

Step 3: Deprotection to Yield the Final Product

The final step is the selective removal of the acyl group from the hydroxyl function. This is typically achieved by basic hydrolysis (saponification) of the ester linkage. This deprotection step unmasks the hydroxyl group, yielding the target α-hydroxy-β-amino amide derivative.

Table 2: Proposed Synthetic Pathway for α-Hydroxy-β-Amino Amide Derivatives

StepReactant(s)Key TransformationIntermediate/Product
1. Conjugate AdditionThis compound, Amine (e.g., Benzylamine)Michael Addition3-Amino-3-(3,4,5-trimethoxyphenyl)propanal
2. Passerini Reaction3-Amino-3-(3,4,5-trimethoxyphenyl)propanal, Carboxylic Acid, IsocyanideMulticomponent Reactionα-Acyloxy-β-amino amide derivative
3. Deprotectionα-Acyloxy-β-amino amide derivativeEster Hydrolysisα-Hydroxy-β-amino amide derivative

Biological Activities and Molecular Mechanisms of 3,4,5 Trimethoxycinnamaldehyde and Its Analogues in Preclinical Studies

Antitumor and Cytotoxic Activities

Cell Line Specificity and Potency

The compound 3,4,5-trimethoxycinnamaldehyde (B1232671) and its derivatives have demonstrated notable cytotoxic and antitumor activities across a range of human cancer cell lines in preclinical research. The potency of these compounds, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the specific chemical structure and the cancer cell type being investigated.

For instance, certain ester derivatives of 3,4,5-trimethoxycinnamic acid have shown moderate antitumor effects. One such ester, S1, displayed an IC50 value of 46.7 μM against the MDA-MB231 human breast cancer cell line. nih.gov Another ester derivative, S9, exhibited cytotoxicity against several cell lines with IC50 values of 80 μM in PC-3 (prostate cancer), 64 μM in HeLa (cervical cancer), 172 μM in A549 (lung cancer), and 212 μM in BEL7404 (liver cancer) cells. nih.gov Furthermore, a fumagillin (B1674178) analogue, ester S10, showed potent antitumor activity in EL-4 (lymphoma) and CPAE (bovine pulmonary artery endothelial) cells, with IC50 values of 0.15 and 0.03 μg/mL, respectively. nih.gov

The cytotoxic effects are not limited to ester derivatives. A series of E-3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones also exhibited anticancer properties. nih.gov Among these, the 5-methoxy derivative was identified as the most active, with a mean pGI50 of 6.34, indicating significant growth inhibitory effects. nih.gov

Additionally, copper(II) complexes of ligands derived from this compound have been synthesized and evaluated. These complexes, Cu(L1)2Cl2 and Cu(L2)2Cl2, demonstrated 50% viability at concentrations of 80 μg/ml and 60 μg/ml, respectively, in the cell lines tested. researchgate.net

It's important to note that the cytotoxic activity can be highly specific. For example, while some compounds show broad activity, others may be more effective against particular cancer types. The diverse range of IC50 values highlights the importance of the specific molecular structure in determining the potency and selectivity of these compounds.

Table 1: Cytotoxic Activity of this compound and Its Analogues against Various Cancer Cell Lines

Compound/Derivative Cell Line Cancer Type IC50 Value
Ester S1 MDA-MB231 Breast Cancer 46.7 μM nih.gov
Ester S9 PC-3 Prostate Cancer 80 μM nih.gov
Ester S9 HeLa Cervical Cancer 64 μM nih.gov
Ester S9 A549 Lung Cancer 172 μM nih.gov
Ester S9 BEL7404 Liver Cancer 212 μM nih.gov
Ester S10 EL-4 Lymphoma 0.15 μg/mL nih.gov
Ester S10 CPAE Bovine Endothelial 0.03 μg/mL nih.gov
Cu(L1)2Cl2 Not specified Not specified 80 μg/ml (50% viability) researchgate.net
Cu(L2)2Cl2 Not specified Not specified 60 μg/ml (50% viability) researchgate.net

Molecular Targets and Pathways in Antiproliferative Action

The antitumor effects of this compound and its analogues are mediated through various molecular mechanisms, including the inhibition of critical cellular enzymes, induction of DNA damage, apoptosis, and cell cycle arrest.

c-MET Inhibition: The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, scattering, invasion, and protection from apoptosis. wikipedia.org Dysregulation of c-MET signaling is implicated in various cancers. wikipedia.org An ester derivative of 3,4,5-trimethoxycinnamic acid, S1, has been identified as a c-MET inhibitor, suggesting that its antitumor activity against MDA-MB231 breast cancer cells may be mediated through this pathway. nih.gov Inhibition of c-MET can block downstream signaling pathways like Ras/MAPK and PI3K/Akt, which are vital for tumor growth and survival. wikipedia.orgmdpi.com

MetAP2 Inhibition: Methionine aminopeptidase (B13392206) 2 (MetAP2) is an enzyme essential for the processing of newly synthesized proteins and is implicated in tumor progression. nih.govnih.gov Fumagillin and its analogues are known inhibitors of MetAP2. nih.govcloudfront.net An ester analogue of 3,4,5-trimethoxycinnamic acid, S10, was designed based on the structure of fumagillin and demonstrated potent antitumor activity. nih.gov Molecular docking studies confirmed that ester S10 interacts well with MetAP2, indicating that its cytotoxic effects are likely due to the inhibition of this enzyme. nih.gov MetAP2 inhibition can lead to cell growth inhibition and apoptosis. nih.govcellsignal.com

DNA Damage Induction and Apoptosis: Some amide derivatives of 3,4,5-trimethoxycinnamic acid have been shown to induce DNA damage and apoptosis. nih.gov For example, amide S24 was reported to mediate these effects. nih.gov The induction of DNA damage, including single-strand and double-strand breaks, can trigger apoptotic pathways if the damage is too severe for the cell to repair. nih.govbeilstein-journals.org Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The process can be initiated through various signals, including the release of cytochrome c from mitochondria, which in turn activates caspases, the executioner proteins of apoptosis. nih.gov

M-phase Arrest: Several analogues of this compound have been found to cause cell cycle arrest in the M-phase (mitosis). For example, certain chalcones derived from this compound have been shown to induce G2/M phase arrest in Eca-109 and KYSE-450 esophageal cancer cells. molaid.com Similarly, some pyrimidine (B1678525) derivatives linked to a piperidin-4-amine moiety were found to arrest the cell cycle in the G2/M phase, with molecular docking studies suggesting interaction with the colchicine (B1669291) binding site of tubulin. researchgate.net This indicates that these compounds may act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and preventing cells from completing cell division.

Antioxidant Properties

Free Radical Scavenging Activity (e.g., DPPH radical)

The antioxidant potential of this compound and its derivatives has been evaluated using various in vitro assays, with a common method being the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. ajol.infonih.gov This assay measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. nih.gov

In a study evaluating copper(II) complexes of thiosemicarbazone ligands derived from this compound, the compounds were found to be effective reductants of the DPPH radical, indicating good antioxidant activity. researchgate.net Another study investigating the chemical composition of Platymiscium gracile isolated this compound among other compounds. jksus.org While the antioxidant activity of the individual compound was not specified, the extracts from which it was isolated showed significant DPPH radical scavenging activity. jksus.org

Table 2: Antioxidant Activity of this compound Analogues

Compound/Derivative Assay Activity Reference
Copper(II) complexes of thiosemicarbazone ligands DPPH radical scavenging Good reductants of DPPH radical researchgate.net
Platymiscium gracile extracts (containing this compound) DPPH radical scavenging Significant activity jksus.org
Amide derivatives of 3,4,5-trihydroxyphenylacetic acid DPPH radical scavenging More powerful than vitamin C researchgate.net

Antibacterial Efficacy

Activity Spectrum Against Gram-Positive and Gram-Negative Bacteria

Preclinical studies have indicated that this compound and its analogues possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can differ based on the bacterial strain and the specific chemical structure of the analogue.

In one study, copper(II) complexes of thiosemicarbazone ligands derived from this compound demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net Another study on the constituents of Platymiscium gracile, which included this compound, noted that while the compound itself was not tested due to insufficient quantities, extracts containing it showed antibacterial effects. jksus.org Specifically, the extracts exhibited greater inhibition against E. coli (a Gram-negative bacterium) compared to S. aureus, B. cereus, and E. faecalis (all Gram-positive). jksus.org

The differential activity between Gram-positive and Gram-negative bacteria is a common observation for many antimicrobial agents and is often attributed to differences in their cell wall structures. mdpi.comscielo.br Gram-negative bacteria possess an outer membrane that can act as a barrier to the entry of certain compounds, making them generally more resistant. mdpi.com

Research on cinnamaldehyde (B126680), a related compound, has shown that it can disrupt the integrity of the bacterial cell structure and interfere with essential metabolic processes like DNA synthesis and protein metabolism. mdpi.com It is plausible that this compound and its derivatives share similar mechanisms of action.

Table 3: Antibacterial Activity of this compound Analogues

Compound/Derivative Bacterial Type Activity Reference
Copper(II) complexes of thiosemicarbazone ligands Gram-positive Moderate to good researchgate.net
Copper(II) complexes of thiosemicarbazone ligands Gram-negative Moderate to good researchgate.net
Platymiscium gracile extracts (containing this compound) Gram-negative (E. coli) More sensitive jksus.org
Platymiscium gracile extracts (containing this compound) Gram-positive (S. aureus, B. cereus, E. faecalis) Less sensitive jksus.org

Other Investigated Biological Activities (Preclinical)

The 3,4,5-trimethoxycinnamoyl scaffold, present in this compound and its derivatives, is a significant structure in medicinal chemistry. Analogues based on 3,4,5-trimethoxycinnamic acid (TMCA) have been explored for a wide range of therapeutic properties, including antiviral, anti-inflammatory, and hematologic activities. nih.govresearchgate.net

Preclinical research into the antiviral properties of this compound and its analogues has identified promising activity, particularly within ester and amide derivatives of the related 3,4,5-trimethoxycinnamic acid (TMCA). nih.govmdpi.com While direct studies on this compound are limited, its structural analogues have shown notable effects.

One prominent example is Rescinnamine , a naturally occurring ester analogue. In preclinical evaluations, Rescinnamine demonstrated significant inhibitory activity against the Severe Acute Respiratory Syndrome coronavirus (SARS-CoV). nih.gov The antiviral activity of elemicin (B190459), a natural precursor, has also been noted. wikipedia.org These findings highlight the potential of the 3,4,5-trimethoxycinnamoyl core structure as a basis for developing new antiviral agents. researchgate.net

Table 1: Preclinical Antiviral Activity of this compound Analogues

Compound/Analogue Virus Studied Preclinical Model Observed Effect Citation(s)
Rescinnamine SARS-CoV In vitro assays Significant inhibition of the virus. nih.gov
Elemicin Not Specified In vitro studies General antiviral activities reported. wikipedia.org

The anti-inflammatory potential of compounds related to this compound is an active area of investigation. researchgate.net Analogues have been shown to modulate key inflammatory pathways and mediators in various preclinical models.

Methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC) , a phenylpropanoid ester analogue, has demonstrated significant anti-inflammatory effects in murine macrophage cell lines (RAW264.7). In studies where inflammation was induced by lipopolysaccharide (LPS), MTC was found to:

Suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

Activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response.

Furthermore, in a co-culture model of macrophages and adipocytes, MTC reduced inflammation and enhanced glucose uptake, suggesting a potential role in mitigating inflammation associated with metabolic disorders.

Another analogue, 5′-chloro-2′-hydroxy-4′6′-dimethyl-3,4,5-trimethoxychalcone , exhibited potent anti-inflammatory activity in a carrageenan-induced hind paw edema model in animals, showing a 90% inhibition of edema.

Table 2: Preclinical Anti-inflammatory Activity of this compound Analogues

Compound/Analogue Preclinical Model Key Findings Molecular Mechanism(s)
Methyl 3,4,5-trimethoxycinnamate (MTC) Murine Macrophages (RAW264.7); Macrophage-Adipocyte co-culture Reduced pro-inflammatory cytokines (TNFα, IL-6, IL-1β), NO, and PGE2. Inhibition of NF-κB pathway; Activation of Nrf2 pathway; Inhibition of iNOS and COX-2 expression.
5′-chloro-2′-hydroxy-4′6′-dimethyl-3,4,5-trimethoxychalcone Carrageenan-induced rat paw edema Potent in vivo anti-inflammatory effect (90% edema inhibition). Not specified.

Analogues of this compound have been investigated for their potential as hematologic agents, with activities ranging from antileukemic effects to the modulation of platelet function. nih.gov

Several amide derivatives of 3,4,5-trimethoxycinnamic acid (TMCA) have shown promise in cancer-related hematologic research. For instance, amides designated as S24 and S25 exhibited antileukemic activity by promoting DNA damage and apoptosis in leukemia cells. nih.gov Another amide, S26 , was identified as a potent modulator of multidrug resistance (MDR) in cancer cells, a significant challenge in chemotherapy. nih.gov

In the context of thrombosis, Methyl 3,4,5-trimethoxycinnamate (MTC) has been reported to possess anti-platelet aggregation properties. researchgate.net Platelet aggregation is a critical step in the formation of blood clots, and its inhibition is a key strategy in preventing thrombotic events. nih.govmdpi.comhaembase.comsemanticscholar.org The parent compound, cinnamaldehyde, has also been shown to inhibit platelet aggregation induced by collagen and thrombin in rodent models, suggesting a class effect. nih.gov

Table 3: Preclinical Hematologic Activity of this compound Analogues

Compound/Analogue Preclinical Model Investigated Activity Observed Effect Citation(s)
TMCA Amides (S24, S25) Leukemia cell lines Antileukemic Mediated DNA damage and apoptosis. nih.gov
TMCA Amide (S26) Multidrug-resistant cancer cells Multidrug Resistance Modulation Sensitized cancer cells to chemotherapy. nih.gov
Methyl 3,4,5-trimethoxycinnamate (MTC) In vitro assays Anti-platelet Aggregation Inhibition of platelet aggregation. researchgate.net
Cinnamaldehyde Rat platelets; Mouse models Antithrombotic / Anti-platelet Inhibited collagen- and thrombin-induced aggregation; prolonged bleeding time. nih.gov

This compound is a compound of significant theoretical interest in the study of psychoactive substances derived from natural sources like nutmeg. nih.gov It is hypothesized to be a key intermediate in the metabolic activation of elemicin , a phenylpropene found in nutmeg and elemi oil. wikipedia.orgwikidot.com

According to the "Oilahuasca Activation Theory," the psychoactive effects of elemicin are not caused by the compound itself but by its metabolites. wikidot.comwikidot.com This theory proposes a metabolic pathway where elemicin is converted into this compound. wikidot.comwikidot.com This aldehyde is highly reactive and is theorized to readily form adducts with endogenous amines in the body, such as dimethylamine, piperidine, or pyrrolidine, to create novel alkaloids. wikidot.comwikipedia.org It is one or more of these theoretical alkaloid metabolites that are believed to be responsible for the potential psychedelic activity. wikidot.comwikidot.com

However, this metabolic conversion and subsequent alkaloid formation is complex and not guaranteed. wikidot.com Studies on the metabolism of elemicin in both rats and humans have identified various other metabolites, such as O-demethylated and hydroxylated products, but have not definitively confirmed the formation of psychoactive amphetamine derivatives. nih.gov The actual identity of the psychoactive metabolite of elemicin, if one exists, remains unknown. wikidot.com

Structure Activity Relationship Sar and Computational Modeling of 3,4,5 Trimethoxycinnamaldehyde Analogues

Influence of Substituent Modifications on Biological Efficacy

The biological activity of 3,4,5-Trimethoxycinnamaldehyde (B1232671) analogs is significantly influenced by modifications to their chemical structure. The core structure, 3,4,5-trimethoxycinnamic acid (TMCA), serves as a versatile scaffold for developing derivatives with a wide range of pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. nih.gov

Key modifications often target the carboxyl group of TMCA, leading to the synthesis of ester and amide derivatives. nih.gov For instance, the esterification of TMCA with tyrosol resulted in a compound that demonstrated moderate antitumor activity against human breast cancer cells, with the inhibition of the c-MET protein kinase being a potential mechanism. nih.gov SAR studies have indicated that functional groups capable of acting as hydrogen bond donors are more favorable for inhibitory activity compared to the trimethoxyl group on the aromatic ring. nih.gov

In the context of amide analogs, substitutions on the aromatic ring and at the C=C bond have been explored. nih.gov For example, certain TMCA amide analogs have shown significant inhibitory effects against methionine aminopeptidase (B13392206) 2 (MetAP2) and human umbilical vein endothelial cell (HUVEC) growth, which are crucial in angiogenesis. nih.gov The nature of the substituent group plays a critical role; for instance, a benzyl (B1604629) group substitution was found to be favorable for both MetAP2 and HUVEC growth inhibition. nih.gov

Furthermore, modifications of the styryl/aromatic and heterocyclic rings of related compounds like piplartine, which shares a similar structural motif, have been shown to impact biological activity. While some modifications on the aromatic ring of piplartine analogs did not lead to a significant increase in aldose reductase inhibitory activity, the introduction of specific substituents on the indole (B1671886) ring, such as a methoxy (B1213986) group, resulted in considerable activity. nih.gov

The following table summarizes the influence of various substituent modifications on the biological efficacy of this compound analogs and related compounds:

Interactive Data Table: Influence of Substituent Modifications
Parent Compound/Scaffold Modification Biological Target/Activity Observed Effect Reference
3,4,5-Trimethoxycinnamic acid (TMCA) Esterification with tyrosol c-MET / Antitumor (MDA-MB231 cells) Moderate inhibitory activity nih.gov
TMCA Amide formation with benzyl group MetAP2 / HUVEC growth inhibition Favorable inhibitory effect nih.gov
Piplartine Analog Methoxy group on indole ring Aldose Reductase Considerable inhibitory activity nih.gov
Piplartine Analog Bromine on indole ring Aldose Reductase Moderate inhibitory activity nih.gov

Conformational Analysis and Stereochemical Considerations (e.g., trans isomers)

The stereochemistry of cinnamaldehyde (B126680) and its derivatives is a crucial factor in their biological activity. Cinnamaldehyde naturally occurs predominantly as the trans (E) isomer, which is (2E)-3-phenylprop-2-enal. nih.govwikipedia.org This trans configuration is generally considered the more stable and biologically active form.

Nuclear Magnetic Resonance (NMR) spectroscopy studies of this compound and other cinnamaldehyde model substances have confirmed that these compounds exist in solution as trans isomers. researchgate.net Theoretical calculations have further supported these findings, indicating that the trans orientation of the C=O group with respect to the double bond in the conjugated side chain is the more stable conformation. researchgate.netresearchgate.net While the trans isomer is predominant, minor amounts of the cis (Z) isomer have been reported in some natural sources of cinnamaldehyde. nih.gov

The stability of the trans isomer is a key consideration in the design of analogs. Microwave spectroscopy has also been employed to determine the structure of trans-cinnamaldehyde, further solidifying the understanding of its stereochemistry. researchgate.net The unsaturated aldehyde group in the trans configuration is a key pharmacophore that can interact with various biological targets. nih.gov

The following table highlights the key stereochemical features of this compound and related compounds:

Interactive Data Table: Stereochemical Considerations
Compound Predominant Isomer Method of Determination Key Finding Reference
This compound trans 1H-NMR Spectroscopy, Theoretical Calculations Exists as trans isomer in solution; trans conformer is more stable. researchgate.netresearchgate.net
Cinnamaldehyde trans General Observation, Spectroscopy Naturally occurs as the trans stereoisomer. nih.govwikipedia.org

Molecular Docking and Binding Mode Analysis

Computational methods such as molecular docking are instrumental in elucidating the interactions between this compound analogs and their biological targets at a molecular level. These studies provide valuable insights into binding affinities and the specific interactions that drive biological activity.

Interactions with Enzymatic Targets (e.g., β-ketoacyl-acyl carrier protein synthase III, MetAP2, c-MET)

Molecular docking studies have been conducted to predict the binding modes of this compound derivatives with several key enzymatic targets.

β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is essential for the initiation of fatty acid biosynthesis in bacteria. nih.govnih.gov Molecular docking studies have shown that derivatives of this compound, such as thiosemicarbazone and phenylthiosemicarbazone analogs, can effectively occupy the active site of FabH. researchgate.net The interactions often involve the catalytic triad (B1167595) and the adenine-binding site of the enzyme. researchgate.net

Methionine aminopeptidase 2 (MetAP2): MetAP2 is a metalloenzyme that plays a critical role in angiogenesis and is a target for anticancer therapies. uniprot.orgmdpi.comoncotarget.com Amide analogs of 3,4,5-trimethoxycinnamic acid have been identified as inhibitors of MetAP2. nih.gov Docking studies of related fumagillin (B1674178) analogs, which also inhibit MetAP2, have revealed that they can form covalent modifications with key residues like His231 in the active site. mdpi.comnih.gov

c-MET: The c-MET receptor tyrosine kinase is involved in cell proliferation and metastasis in various cancers. mdpi.comwikipedia.orgnih.gov An ester derivative of 3,4,5-trimethoxycinnamic acid has shown inhibitory activity against c-MET. nih.gov Docking studies of other c-MET inhibitors have highlighted the importance of interactions with the hinge region and the ATP-binding site of the kinase domain. wikipedia.org

Receptor Binding Affinities

The binding affinity, often expressed as binding energy or IC50 values from in vitro assays, is a critical parameter in evaluating the potential of a compound. Molecular docking simulations can predict these affinities. For instance, a molecular docking study of a potent cinnamaldehyde derivative against the EGFR kinase showed a low binding energy of –8.56 kcal/mol, indicating a strong interaction. researchgate.net The binding affinity is influenced by the number and type of interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. chemmethod.com

Computational Prediction of Electronic Structure and Affinity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to predict the electronic structure of molecules. mdpi.com These predictions help in understanding the reactivity and interaction potential of the compounds. The electronic properties, in turn, influence the binding affinity of the analogs to their target receptors. By analyzing the electronic structure, it is possible to rationalize the observed structure-activity relationships and guide the design of new analogs with improved efficacy. Computational methods can also predict physicochemical properties that are crucial for drug-likeness. mdpi.com

The following table provides a summary of molecular docking and computational analysis findings for this compound analogs and related compounds.

Interactive Data Table: Molecular Docking and Computational Analysis
Compound/Analog Enzymatic Target Key Interactions/Findings Predicted Binding Affinity/Energy Reference
This compound thiosemicarbazone β-ketoacyl-acyl carrier protein synthase III (FabH) Occupies the active site, interacts with catalytic triad and adenine-binding site. Not explicitly stated, but indicates good binding. researchgate.net
3,4,5-Trimethoxycinnamic acid amide analogs Methionine aminopeptidase 2 (MetAP2) Significant inhibitory effect. Not explicitly stated. nih.gov
3,4,5-Trimethoxycinnamic acid ester with tyrosol c-MET Moderate antitumor activity. IC50: 46.7 μM nih.gov

Analytical Methodologies for Characterization and Quantification of 3,4,5 Trimethoxycinnamaldehyde

Chromatographic Separation and Detection Methods

Chromatography is a fundamental technique for the separation, identification, and quantification of components in a mixture. rsc.org Various chromatographic methods are applicable to the analysis of 3,4,5-Trimethoxycinnamaldehyde (B1232671).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. elementlabsolutions.com In HPLC, the compound is separated based on its partitioning between a liquid mobile phase and a solid stationary phase. bioanalysis-zone.com

A typical HPLC method for the analysis of cinnamaldehyde (B126680) derivatives would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. shimadzu.com Detection is often achieved using a UV detector set at the λmax of the compound. rsc.org HPLC can be used for purity assessment and quantification. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination of two techniques that can separate and identify volatile and thermally stable compounds. spectroscopyonline.com In GC, the components of a mixture are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, allowing for their identification.

GC-MS has been used for the analysis of essential oils containing cinnamaldehyde derivatives. scispace.com For this compound, GC-MS analysis would provide a retention time characteristic of the compound and a mass spectrum that can be compared to spectral libraries for confirmation. nih.govgoogleapis.com The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.24 g/mol ) and characteristic fragmentation patterns. nih.govnih.gov

Interactive Data Table: Chromatographic Data for this compound

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetection MethodApplicationReference
HPLCReversed-phase (e.g., C18)Acetonitrile/Water or Methanol/WaterUV DetectorPurity, Quantification rsc.orgelementlabsolutions.com
GC-MSCapillary column (e.g., DB-5)HeliumMass SpectrometerIdentification, Quantification scispace.comnih.gov
LC-MSC18Acetonitrile/Water with formic acidESI-QTOF-MSIdentification, Structural Elucidation nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. wikipedia.org This method leverages high pressure to pump a liquid solvent (mobile phase) containing the sample through a column filled with a solid adsorbent material (stationary phase). wikipedia.org The separation is based on the differential interactions of the compound with the stationary and mobile phases, leading to distinct retention times for each component. wikipedia.org

For the analysis of this compound, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. researchgate.net A UV/VIS detector is typically used for detection, as the conjugated system in the cinnamaldehyde structure absorbs ultraviolet light. nih.gov The wavelength for detection is generally set between 190-700 nm. infitek.com

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterValue
Column C18 (Reversed-Phase)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Detector UV/VIS
Detection Wavelength 190-700 nm infitek.com
Flow Rate 0.001-10.000 mL/min infitek.com
Column Oven Temperature Room Temperature +5 ℃ to 99 ℃ infitek.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This hyphenated technique is particularly valuable for identifying and quantifying this compound in complex mixtures with high specificity. wikipedia.org After separation by the LC system, the analyte is ionized, and the mass spectrometer separates the ions based on their mass-to-charge ratio (m/z). wikipedia.org

Electrospray ionization (ESI) is a common ionization technique for moderately polar molecules like this compound. wikipedia.org In MS/MS, a precursor ion corresponding to the protonated molecule [M+H]+ is selected and fragmented to produce characteristic product ions, enhancing the specificity of the analysis. nih.govwikipedia.org For this compound (C12H14O4), the precursor ion [M+H]+ has an m/z of 223.0965. nih.gov

Table 2: LC-MS/MS Parameters for this compound

ParameterValue
LC Column XSelect® HSS T3 (100 mm × 2.1 mm, 3.5 µm) researchgate.net
Mobile Phase A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile researchgate.net
Ionization Mode Positive Electrospray Ionization (ESI) nih.gov
Precursor Ion (m/z) 223.0965 ([M+H]+) nih.gov
Collision Energy 20-40 V nih.gov
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF) ub.edu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. wikipedia.org In GC-MS, the sample is vaporized and separated in a gaseous mobile phase that flows through a capillary column. etamu.edu The separated components then enter the mass spectrometer for detection. etamu.edunist.gov

The high temperatures used in the GC injection port can sometimes lead to thermal degradation of the analyte. wikipedia.org Electron ionization (EI) is a common ionization method in GC-MS, which can cause extensive fragmentation of the molecule, providing a characteristic mass spectrum that serves as a "fingerprint" for identification. etamu.edu

Table 3: GC-MS Parameters for this compound Analysis

ParameterValue
Column Capillary column (e.g., 5% phenyl polysiloxane) wikipedia.org
Carrier Gas Helium or Nitrogen etamu.edu
Injection Mode Split/Splitless
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole etamu.edu

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization involves modifying the analyte's structure to improve its analytical properties, such as volatility, thermal stability, chromatographic behavior, or detectability. greyhoundchrom.comjfda-online.com

Pre-column Derivatization for LC-MS/MS

Pre-column derivatization in LC-MS/MS is employed to enhance ionization efficiency and improve the sensitivity of the analysis. academicjournals.org For aldehydes like this compound, derivatizing agents that react with the carbonyl group can be used. For instance, reagents like dansyl hydrazine (B178648) can react with aldehydes and ketones to form derivatives that are more readily ionized. researchgate.net The introduction of a permanently charged group, such as a quaternary ammonium (B1175870) moiety, can significantly increase the ionization efficiency in ESI-MS. academicjournals.org

Silylation for GC Analysis

Silylation is a common derivatization technique in GC analysis to increase the volatility and thermal stability of compounds containing active hydrogen atoms, such as hydroxyl or amine groups. jfda-online.com While this compound itself does not have active hydrogens that typically require silylation, this technique is highly relevant for the analysis of related compounds or metabolites in a mixture that may contain such functional groups. mdpi.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. jfda-online.com This process reduces the polarity and increases the volatility of the analytes, making them more amenable to GC analysis. greyhoundchrom.com

Future Directions in 3,4,5 Trimethoxycinnamaldehyde Research

Novel Derivative Discovery and Development

The structural framework of 3,4,5-Trimethoxycinnamaldehyde (B1232671) serves as a versatile backbone for the creation of new chemical entities with potentially enhanced or novel biological activities. Researchers are actively exploring the synthesis of a wide array of derivatives to investigate structure-activity relationships (SAR).

One promising avenue of exploration is the modification of the aldehyde group. For instance, the conversion of the aldehyde to an α-cyano group has been shown to be a key step in the synthesis of correspondingly substituted 5-benzyl-2,4-diaminopyrimidines. google.com This highlights the potential of the cinnamaldehyde (B126680) core as a precursor for more complex heterocyclic structures.

Furthermore, the synthesis of ester and amide derivatives of the related 3,4,5-trimethoxycinnamic acid has been a significant area of focus. These modifications of the carboxylic acid group, which can be derived from the aldehyde, have led to the development of compounds with a broad spectrum of biological activities. nih.gov For example, certain amide derivatives have demonstrated the ability to sensitize multidrug-resistant cells to conventional chemotherapeutic agents. nih.gov

Hybrid molecules, which combine the 3,4,5-trimethoxycinnamoyl moiety with other pharmacologically active scaffolds, are also being investigated. A notable example is a fenchol (B156177) hybrid incorporating the 3,4,5-trimethoxy substitution on the cinnamic acid, which has shown significant activity against pathogenic bacterial strains. mdpi.com The development of thiosemicarbazone derivatives of this compound has also been reported, with these new compounds and their metal complexes exhibiting moderate to good antibacterial activity. researchgate.netresearchgate.net

The exploration of derivatives extends to various substitutions on the phenyl ring and modifications of the propenal side chain. These efforts aim to fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets. The overarching goal is to generate a diverse library of TMCA analogues for comprehensive screening and identification of lead compounds for further development.

In-depth Elucidation of Molecular Mechanisms

A critical aspect of future research is to unravel the precise molecular mechanisms through which this compound and its derivatives exert their biological effects. While preliminary studies have identified several potential targets, a more profound understanding is necessary for rational drug design and development.

Molecular docking studies have been employed to predict the binding modes of TMCA derivatives with various protein targets. For instance, thiosemicarbazone derivatives of this compound have been docked into the active sites of β-ketoacyl-acyl carrier protein synthase III enzyme and the human estrogen receptor. researchgate.net These computational approaches suggest potential interactions, such as hydrogen bonding, that can guide the synthesis of more potent and selective inhibitors. researchgate.net

Further research is needed to validate these in-silico predictions through biochemical and cellular assays. Identifying the direct binding partners of TMCA and its analogues is a key objective. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be instrumental in identifying these molecular targets.

Beyond target identification, elucidating the downstream signaling pathways affected by these compounds is crucial. For example, some amide derivatives of the related 3,4,5-trimethoxycinnamic acid have been shown to enhance the activation of the ERK1/2 MAPK pathway. nih.gov Understanding how these molecules modulate such pathways will provide a more complete picture of their mechanism of action. This knowledge is essential for predicting the cellular responses to these compounds and for identifying potential biomarkers for their activity.

Translational Research Perspectives (Beyond Prohibited Categories)

The ultimate goal of research into this compound and its derivatives is to translate promising laboratory findings into tangible applications. While adhering to strict exclusions on dosage and safety information, it is important to consider the potential translational avenues for these compounds based on their demonstrated biological activities in preclinical models.

The development of water-soluble prodrugs represents a significant step towards improving the developability of these compounds. For instance, a water-soluble prodrug of a related stilbene (B7821643) derivative, cis-3, 4', 5-trimethoxy-3'-aminostilbene, was synthesized and showed comparable biological activity to the parent compound in preclinical models. nih.gov This approach could be applied to promising TMCA derivatives to enhance their suitability for further investigation.

Moreover, the synthesis of indolic analogues of combretastatin (B1194345) A-4, which incorporate the 3,4,5-trimethoxyphenyl moiety, has yielded compounds that are potent inhibitors of tubulin polymerization. nih.gov This highlights the potential for the 3,4,5-trimethoxyphenyl scaffold to be incorporated into new chemical entities with specific mechanisms of action.

Future translational research will likely focus on optimizing the lead compounds identified from derivative screening programs. This will involve a multidisciplinary approach, combining medicinal chemistry, molecular and cellular biology, and pharmacology to advance the most promising candidates through the preclinical pipeline. The insights gained from in-depth mechanistic studies will be invaluable in guiding these efforts and in designing robust preclinical studies to evaluate the potential of these compounds.

Q & A

Q. Basic Research Focus

  • Documentation : Report CAS number (642-71-7), purity (≥98%), and supplier batch numbers .
  • Standardize assays : Use validated protocols (e.g., OECD guidelines for toxicity testing).
  • Data sharing : Deposit raw spectral data (NMR, MS) in repositories like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5-Trimethoxycinnamaldehyde
Reactant of Route 2
3,4,5-Trimethoxycinnamaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.